molecular formula C13H12F3NO2 B14780875 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B14780875
M. Wt: 271.23 g/mol
InChI Key: HIQHMRIDQQMSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes It features a piperidinone ring and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring and trifluoromethyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxopiperidin-1-YL)-benzaldehyde
  • 4-(2-Oxopiperidin-1-YL)-2-methylbenzaldehyde
  • 4-(2-Oxopiperidin-1-YL)-2-chlorobenzaldehyde

Uniqueness

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

4-(2-oxopiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)11-7-10(5-4-9(11)8-18)17-6-2-1-3-12(17)19/h4-5,7-8H,1-3,6H2

InChI Key

HIQHMRIDQQMSFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.